N-[(8-Hydroxy-quinolin-7-yl)-(4-isopropyl-phenyl)-methyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-337530 are not widely documented in publicly available sources. it is known that the compound has a molecular formula of C21H22N2O2 and a molecular weight of 334.41 . Industrial production methods typically involve precise control of reaction conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
WAY-337530 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-337530 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDC-like kinase 1.
Biology: It helps in understanding the role of CLK-1 in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases where CLK-1 is implicated.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
WAY-337530 exerts its effects by inhibiting CDC-like kinase 1. This inhibition disrupts the phosphorylation of specific substrates involved in cell cycle regulation and other cellular processes . The molecular targets and pathways involved include the CLK-1 signaling pathway, which plays a crucial role in various cellular functions.
Comparison with Similar Compounds
WAY-337530 is unique in its specific inhibition of CDC-like kinase 1. Similar compounds include:
TG003: Another CLK inhibitor with a different chemical structure.
KH-CB19: A compound that inhibits CLK-1 but with varying efficacy and selectivity.
SRPIN340: Known for its inhibition of serine-arginine protein kinases, which are related to CLK-1.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of WAY-337530 in its specific inhibition profile.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-6-8-17(9-7-15)19(23-14(3)24)18-11-10-16-5-4-12-22-20(16)21(18)25/h4-13,19,25H,1-3H3,(H,23,24) |
InChI Key |
MWQWZIWMSWUMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.